2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione

COX-2 inhibition molecular docking anti-inflammatory drug design

2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione (CAS 311315-93-2) is a synthetic hybrid molecule that fuses a 6-methylbenzothiazole pharmacophore with an isoindoline-1,3-dione (phthalimide) moiety through a para-phenyl linker. The compound belongs to the broader class of benzothiazole-phthalimide conjugates, a scaffold that has been explored for anti-inflammatory, anticancer, and antimicrobial applications.

Molecular Formula C22H14N2O2S
Molecular Weight 370.4g/mol
CAS No. 311315-93-2
Cat. No. B392468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione
CAS311315-93-2
Molecular FormulaC22H14N2O2S
Molecular Weight370.4g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O
InChIInChI=1S/C22H14N2O2S/c1-13-6-11-18-19(12-13)27-20(23-18)14-7-9-15(10-8-14)24-21(25)16-4-2-3-5-17(16)22(24)26/h2-12H,1H3
InChIKeyWBFUJHDXWIUXQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione (CAS 311315-93-2): Structural & Procurement Baseline


2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione (CAS 311315-93-2) is a synthetic hybrid molecule that fuses a 6-methylbenzothiazole pharmacophore with an isoindoline-1,3-dione (phthalimide) moiety through a para-phenyl linker [1]. The compound belongs to the broader class of benzothiazole-phthalimide conjugates, a scaffold that has been explored for anti-inflammatory, anticancer, and antimicrobial applications [2]. Its molecular formula is C22H14N2O2S with a molecular weight of 370.42 g/mol . Unlike earlier 2-(6-substituted-benzo[d]thiazol-2-yl)isoindoline-1,3-dione series where the benzothiazole is directly N-linked to the phthalimide, this compound introduces a 1,4-phenylene spacer, which alters the distance and orientation between the two pharmacophoric units—a structural feature that can influence target binding and selectivity [1].

Why Generic 2-(Aryl)isoindoline-1,3-diones Cannot Substitute for CAS 311315-93-2 in Research Procurement


Simple class-level interchange of benzothiazole-isoindoline hybrids is unreliable because both the 6-methyl substituent on the benzothiazole ring and the para-phenyl linker critically modulate biological activity. In the Pawar et al. (2014) series of 2-(6-substituted-benzo[d]thiazol-2-yl)isoindoline-1,3-diones, the methyl-bearing analog (PH-6) achieved a molecular docking score of -5.120 kcal/mol against COX-2 (PDB: 1CX2) and in vivo anti-inflammatory activity comparable to diclofenac at 100 mg/kg, while the unsubstituted (PH-1, R=H) and nitro-substituted (PH-4) analogs exhibited substantially weaker activity [1]. Furthermore, the presence of the 1,4-phenylene spacer in CAS 311315-93-2—absent in the Pawar series—introduces additional conformational degrees of freedom and alters the distance between the benzothiazole and phthalimide rings, which can reorient key hydrogen-bonding and hydrophobic contacts within a target binding pocket [1]. These SAR features mean that purchasing a generic “benzothiazole-isoindoline-dione” without verifying both the 6-methyl group and the para-phenyl linker may yield a compound with fundamentally different target engagement and potency [1][2].

Quantitative Differentiation Evidence for 2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione (CAS 311315-93-2)


COX-2 Molecular Docking Score vs. Reference Ligand SC558 in 2-(6-Substituted-Benzothiazol-2-yl)isoindoline-1,3-dione Series

In the Pawar et al. (2014) series of 2-(6-substituted-benzo[d]thiazol-2-yl)isoindoline-1,3-diones—the closest published analogs to CAS 311315-93-2—the 6-methyl substituted compound PH-6 achieved a docking score of -5.120 kcal/mol against COX-2 (PDB: 1CX2), forming one hydrogen bond with Lys-83 (2.41 Å) [1]. By comparison, the reference COX-2 inhibitor SC558 scored -5.916 kcal/mol, while the 6-chloro analog PH-5 scored -5.25 kcal/mol and the 6-nitro analog PH-4 showed only hydrophobic interactions with weaker activity [1]. The 6-methyl group thus confers an intermediate but biologically meaningful docking affinity distinct from other 6-position substituents [1]. Note: CAS 311315-93-2 differs from PH-6 by possessing a para-phenyl linker between the benzothiazole and phthalimide rings; the docking data are presented here as class-level inference for the 6-methylbenzothiazole-isoindoline-dione pharmacophore [1].

COX-2 inhibition molecular docking anti-inflammatory drug design

In Vivo Anti-Inflammatory Activity vs. Diclofenac in Carrageenan-Induced Rat Paw Edema Model

In the Pawar et al. (2014) study, compounds PH-5 (6-Cl) and PH-6 (6-CH3) demonstrated anti-inflammatory activity comparable to the reference NSAID diclofenac at an oral dose of 100 mg/kg in the carrageenan-induced rat paw edema model—a mechanistic in vivo assay for COX-2 inhibition [1]. Other analogs in the series (PH-1 through PH-4) exhibited weaker activity, with PH-3 (R=OCH3) showing the poorest in vivo response, consistent with its weak docking score [1]. The study established a significant correlation between the computed dock scores and in vivo anti-inflammatory activity, validating the COX-2-mediated mechanism [1]. Again, CAS 311315-93-2 contains a para-phenyl spacer absent in PH-6; the in vivo data represent class-level evidence for the 6-methylbenzothiazole-isoindoline-dione hybrid pharmacophore [1].

in vivo anti-inflammatory COX-2 inhibition carrageenan paw edema

Nuclear Receptor Corepressor 2 Binding Affinity of 4-(6-Methylbenzothiazol-2-yl)phenyl Scaffold Derivatives

A compound containing the identical 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl substructure—2-[(4-allyl-5-phenyl-1,2,4-triazol-3-yl)thio]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (BDBM48714)—demonstrated an IC50 of 737 nM against Isoform 2 of Nuclear receptor corepressor 2 (TRAC-1, Human) in a PubChem BioAssay (AID 463257) [1]. This confirms that the 4-(6-methylbenzothiazol-2-yl)phenyl scaffold can engage nuclear receptor targets at sub-micromolar concentrations. The isoindoline-1,3-dione moiety present in CAS 311315-93-2 replaces the triazole-thioacetamide warhead of BDBM48714, potentially altering target selectivity and potency, but the shared arylbenzothiazole core indicates this substructure is competent for specific protein-ligand interactions [1].

nuclear receptor corepressor TRAC-1 BindingDB assay

Clinical Imaging Utility of the 4-(6-Methylbenzothiazol-2-yl)phenyl Scaffold: Tc-99m Phenyltida

The 4-(6-methylbenzothiazol-2-yl)phenyl substructure is a component of technetium Tc-99m phenyltida (Tc-99m-N-(N'-(4-(6-methylbenzothiazol-2-yl)phenyl)carbamoylmethyl)iminodiacetic acid), a clinically used hepatobiliary imaging agent [1]. The compound was indexed in the MeSH database with the note “hepatobiliary imaging agents” and was described in Eur J Nucl Med (1988) [1]. This clinical precedent establishes that the 4-(6-methylbenzothiazol-2-yl)phenyl fragment possesses favorable pharmacokinetic properties—including adequate solubility, metabolic stability, and biodistribution—to support in vivo diagnostic use [1]. The isoindoline-1,3-dione variant (CAS 311315-93-2) may retain these favorable drug-like properties while introducing different biological activity via the phthalimide moiety [1].

hepatobiliary imaging radiopharmaceutical diagnostic agent

Recommended Research & Procurement Scenarios for 2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione (CAS 311315-93-2)


COX-2-Targeted Anti-Inflammatory Lead Optimization with Linker-Dependent SAR Exploration

Researchers investigating COX-2 inhibitors can use CAS 311315-93-2 as a structurally differentiated analog of the Pawar et al. (2014) PH-6 lead. The para-phenyl linker in CAS 311315-93-2 introduces a ~4.3 Å extension between the benzothiazole and phthalimide rings relative to the directly N-linked PH-6, enabling exploration of linker-length-dependent effects on COX-2 binding pose and selectivity. The PH-6 analog achieved a docking score of -5.120 kcal/mol and in vivo activity comparable to diclofenac at 100 mg/kg [1]; CAS 311315-93-2 can be evaluated in the same carrageenan-induced paw edema model to quantify the contribution of the phenyl spacer to anti-inflammatory potency [1].

Nuclear Receptor Corepressor (TRAC-1) Chemical Probe Development Using 4-(6-Methylbenzothiazol-2-yl)phenyl Scaffold

The BindingDB-confirmed activity (IC50 = 737 nM) of a 4-(6-methylbenzothiazol-2-yl)phenyl-containing compound against Nuclear receptor corepressor 2 (TRAC-1) [1] positions CAS 311315-93-2 as a promising scaffold-hopping starting point. Replacing the triazole-thioacetamide warhead of BDBM48714 with the isoindoline-1,3-dione moiety may improve selectivity, metabolic stability, or synthetic tractability. The clinical precedent of the same substructure in Tc-99m phenyltida [2] supports the in vivo developability of derivatives built on this core.

Anticancer Screening Libraries: Benzothiazole-Phthalimide Hybrid with Distinct Linker Geometry

Benzothiazole-phthalimide hybrids have demonstrated anticancer activity against MCF-7 (breast) and HT-29 (colon) cancer cell lines [1], and more recently against MDA-MB-231 triple-negative breast cancer cells through DNA damage and apoptosis induction [2]. CAS 311315-93-2 offers a distinct 1,4-phenylene linker geometry absent from both the N-linked Barbarossa (2023) series and the aminoacetamide-linked Bolakatti (2016) series, providing a missing structural variation for SAR-by-catalog screening efforts [1][2].

Radiopharmaceutical Precursor Development: Leveraging Clinical Imaging Validation of the Core Scaffold

Given that the 4-(6-methylbenzothiazol-2-yl)phenyl fragment is clinically validated in the hepatobiliary imaging agent Tc-99m phenyltida [1], CAS 311315-93-2 can serve as a synthetic precursor or cold reference standard for developing next-generation technetium- or fluorine-18-labeled imaging probes. The isoindoline-1,3-dione group offers a synthetically tractable handle for further functionalization (e.g., hydrolysis to the dicarboxylic acid, reduction, or nucleophilic ring-opening) while retaining the pharmacokinetically favorable benzothiazole-phenyl core [1].

Quote Request

Request a Quote for 2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.